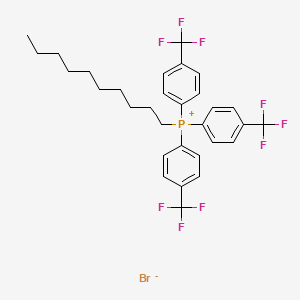

4-CF3-Tpp-DC

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C31H33BrF9P |

|---|---|

Molecular Weight |

687.5 g/mol |

IUPAC Name |

decyl-tris[4-(trifluoromethyl)phenyl]phosphanium bromide |

InChI |

InChI=1S/C31H33F9P.BrH/c1-2-3-4-5-6-7-8-9-22-41(26-16-10-23(11-17-26)29(32,33)34,27-18-12-24(13-19-27)30(35,36)37)28-20-14-25(15-21-28)31(38,39)40;/h10-21H,2-9,22H2,1H3;1H/q+1;/p-1 |

InChI Key |

MQDRHCBNKRGENS-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC[P+](C1=CC=C(C=C1)C(F)(F)F)(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-CF3-Tpp-DC: A Mitochondriotropic Carrier

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-CF3-Tpp-DC, chemically known as decyltris[4-(trifluoromethyl)phenyl]-phosphonium, monobromide, is a specialized, inert mitochondriotropic carrier molecule.[1] Its unique chemical structure, featuring trifluoromethyl groups on the phenyl rings of a triphenylphosphonium (TPP) cation, allows it to target mitochondria without inducing the mitochondrial depolarization or cell death associated with traditional TPP carriers.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to this compound, positioning it as a superior tool for the targeted delivery of therapeutics and probes to mitochondria.

Chemical Structure and Properties

This compound is a salt with a positively charged phosphonium (B103445) cation and a bromide anion. The core of the cation is a phosphorus atom bonded to three 4-(trifluoromethyl)phenyl groups and one decyl chain. The trifluoromethyl groups are key to its inert nature as they are strongly electron-withdrawing, which decreases the electron density on the phosphorus atom.[2][3] This modification abrogates the uncoupling of oxidative phosphorylation, a detrimental side effect observed with conventional TPP carriers.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | decyltris[4-(trifluoromethyl)phenyl]-phosphonium, monobromide | --INVALID-LINK-- |

| Synonym | 4-CF3-Triphenylphosphonium-DC | --INVALID-LINK-- |

| CAS Number | 2661108-93-4 | --INVALID-LINK-- |

| Molecular Formula | C31H33F9P • Br | --INVALID-LINK-- |

| Formula Weight | 687.5 g/mol | --INVALID-LINK-- |

| Purity | ≥98% | --INVALID-LINK-- |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Solubility | DMF: 5 mg/mL, DMSO: 10 mg/mL, Ethanol: 5 mg/mL | --INVALID-LINK-- |

| λmax | 225 nm | --INVALID-LINK-- |

| Storage | -20°C | --INVALID-LINK-- |

| Stability | ≥ 4 years | --INVALID-LINK-- |

Mechanism of Mitochondrial Targeting

The accumulation of this compound within mitochondria is driven by the large mitochondrial membrane potential (ΔΨm), which is negative on the inside. The positively charged phosphonium cation is lipophilic and can permeate the mitochondrial membranes, leading to its accumulation in the mitochondrial matrix.

Caption: Mitochondrial uptake of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide is a multi-step process that begins with the Grignard reaction of 4-bromobenzotrifluoride (B150022), followed by reaction with phosphorus trichloride (B1173362) to form tris[4-(trifluoromethyl)phenyl]phosphine. The final step involves the alkylation of the phosphine (B1218219) with 1-bromodecane (B1670165).

Step 1: Synthesis of tris[4-(trifluoromethyl)phenyl]phosphine

-

To a solution of 4-bromobenzotrifluoride in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, add magnesium turnings.

-

Initiate the Grignard reaction by gentle heating.

-

After the formation of the Grignard reagent, cool the reaction mixture and add phosphorus trichloride dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain tris[4-(trifluoromethyl)phenyl]phosphine.

Step 2: Synthesis of decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide (this compound)

-

Dissolve tris[4-(trifluoromethyl)phenyl]phosphine and a molar excess of 1-bromodecane in a suitable solvent such as toluene.

-

Heat the reaction mixture at reflux for an extended period (e.g., 48-72 hours) under an inert atmosphere.

-

Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

-

Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove unreacted 1-bromodecane.

-

Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/diethyl ether) to yield pure decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide.

Assessment of Mitochondrial Respiration (Cell Mito Stress Test)

The effect of this compound on mitochondrial function can be assessed using a Seahorse XF Analyzer to perform a cell mito stress test. This assay measures the oxygen consumption rate (OCR) of cells in real-time and determines key parameters of mitochondrial respiration.

Materials:

-

C2C12 myotubes (or other relevant cell line)

-

Seahorse XF Cell Culture Microplates

-

Assay medium (e.g., DMEM supplemented with glucose, pyruvate, and glutamine)

-

This compound and other test compounds

-

Mitochondrial inhibitors: oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of rotenone (B1679576) and antimycin A.

Procedure:

-

Seed C2C12 cells in a Seahorse XF cell culture microplate and allow them to differentiate into myotubes.

-

Treat the myotubes with various concentrations of this compound for a specified period (e.g., 20 hours).

-

Prior to the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

-

Load the sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) for sequential injection.

-

Place the cell culture microplate in the Seahorse XF Analyzer and initiate the cell mito stress test protocol.

-

Measure the basal OCR, followed by sequential injections of the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Caption: Workflow for the Cell Mito Stress Test.

Biological Activity and Advantages

The primary advantage of this compound over traditional TPP carriers is its inertness towards mitochondrial function. Studies have shown that it does not uncouple mitochondrial respiration or induce mitochondrial depolarization, even at concentrations where conventional TPP compounds exhibit significant toxicity.

Quantitative Biological Data

The following table summarizes the comparative effects of a standard TPP carrier (H-TPP-DC) and this compound on mitochondrial respiration in C2C12 cells.

| Compound | Concentration for significant uncoupling | Effect on Mitochondrial Membrane Potential | Reference |

| H-TPP-DC | ~250 nM | Significant depolarization at 125-250 nM | --INVALID-LINK-- |

| This compound | No significant uncoupling up to 2000 nM | No significant depolarization up to 2000 nM | --INVALID-LINK-- |

Conclusion

This compound represents a significant advancement in the field of mitochondrial-targeted drug and probe delivery. Its unique chemical design renders it biologically inert with respect to mitochondrial energy metabolism, thereby providing a reliable and non-perturbing vehicle for studying and treating mitochondrial dysfunction. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers looking to utilize this novel carrier in their work.

References

synthesis of decyltris[4-(trifluoromethyl)phenyl]-phosphonium

An In-depth Technical Guide to the Synthesis of Decyltris[4-(trifluoromethyl)phenyl]phosphonium Salts

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following experimental protocol is a scientifically-derived procedure based on established principles of phosphonium (B103445) salt synthesis and analogous reactions. As of this writing, a specific, peer-reviewed synthesis for decyltris[4-(trifluoromethyl)phenyl]phosphonium has not been identified in the public literature. Therefore, this guide provides a robust starting point for the synthesis and characterization of this novel compound.

Introduction

Quaternary phosphonium salts are a class of organic compounds with a wide range of applications, including as phase-transfer catalysts, ionic liquids, and bioactive molecules. Their utility often stems from their thermal stability and tunable solubility. The introduction of fluorine atoms, in this case, via the trifluoromethyl groups on the phenyl rings, can impart unique properties such as increased lipophilicity and metabolic stability, which is of particular interest in drug development and materials science.

This guide details a proposed synthesis for decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide, a novel phosphonium salt. The synthetic route is based on the quaternization of tris[4-(trifluoromethyl)phenyl]phosphine with 1-bromodecane. The electron-withdrawing nature of the trifluoromethyl groups decreases the nucleophilicity of the phosphorus atom, necessitating more forcing reaction conditions compared to the synthesis of analogous non-fluorinated phosphonium salts.

Proposed Synthesis Scheme

The synthesis proceeds via a standard SN2 reaction mechanism, where the phosphorus atom of tris[4-(trifluoromethyl)phenyl]phosphine acts as the nucleophile, attacking the electrophilic primary carbon of 1-bromodecane.

Reaction:

Tris[4-(trifluoromethyl)phenyl]phosphine + 1-Bromodecane → Decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide

Experimental Protocol

This protocol provides a detailed methodology for the synthesis, purification, and characterization of decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide.

3.1. Materials and Equipment

-

Reactants:

-

Tris[4-(trifluoromethyl)phenyl]phosphine (C₂₁H₁₂F₉P, MW: 466.28 g/mol )

-

1-Bromodecane (C₁₀H₂₁Br, MW: 221.18 g/mol )

-

-

Solvent:

-

Toluene (B28343), anhydrous

-

-

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

High-vacuum pump

-

3.2. Synthesis Procedure

-

Reaction Setup: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of nitrogen.

-

Charging the Flask: The flask is charged with tris[4-(trifluoromethyl)phenyl]phosphine (e.g., 10.0 g, 21.4 mmol) and anhydrous toluene (100 mL). The mixture is stirred until the phosphine (B1218219) is fully dissolved.

-

Addition of Alkyl Halide: 1-Bromodecane (e.g., 5.21 g, 23.6 mmol, 1.1 equivalents) is added to the stirred solution at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 111°C for toluene) under a nitrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. Due to the reduced nucleophilicity of the phosphine, a prolonged reaction time of 48-72 hours is anticipated for complete conversion.

-

Work-up and Isolation:

-

After the reaction is complete, the mixture is cooled to room temperature. The product, a white solid, is expected to precipitate out of the toluene solution.

-

The solid is collected by vacuum filtration using a Büchner funnel.

-

The collected solid is washed with cold diethyl ether (3 x 30 mL) to remove any unreacted starting materials.

-

The product is then dried under high vacuum to a constant weight.

-

3.3. Purification

If further purification is required, recrystallization can be performed. A suitable solvent system would be a polar solvent in which the salt is soluble at elevated temperatures, and a non-polar solvent to induce precipitation upon cooling (e.g., dichloromethane/diethyl ether or isopropanol/hexane).

3.4. Characterization

The structure and purity of the final product should be confirmed by the following methods:

-

NMR Spectroscopy:

-

¹H NMR: To confirm the presence of the decyl chain and the aromatic protons.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

³¹P NMR: A single peak shifted downfield from the starting phosphine is expected, confirming the formation of the phosphonium salt.

-

¹⁹F NMR: To confirm the presence of the trifluoromethyl groups.

-

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) should be used to confirm the mass of the phosphonium cation ([C₃₁H₃₃F₉P]⁺).

-

Melting Point: Determination of the melting point will provide an indication of the purity of the compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide.

| Parameter | Value | Notes |

| Reactants | ||

| Tris[4-(trifluoromethyl)phenyl]phosphine | 10.0 g (21.4 mmol) | Limiting reagent. |

| 1-Bromodecane | 5.21 g (23.6 mmol) | 1.1 equivalents. |

| Product | ||

| Molecular Formula | C₃₁H₃₃BrF₉P | |

| Molecular Weight | 687.46 g/mol | |

| Theoretical Yield | 14.7 g | Based on the limiting reagent. |

| Characterization (Expected) | These are representative values and must be determined experimentally. | |

| Melting Point | 150-180 °C | Expected to be a solid with a defined melting point. |

| ³¹P NMR (CDCl₃) | δ ≈ 20-30 ppm | A downfield shift from the starting phosphine (δ ≈ -1 ppm) is indicative of quaternization. |

| ¹⁹F NMR (CDCl₃) | δ ≈ -63 ppm | A single peak corresponding to the CF₃ groups. |

| HRMS (ESI⁺) m/z | [M-Br]⁺ Calculated: 607.2195 | The mass of the cation. The experimentally determined value should be within a few ppm of the calculated value. |

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow of the synthesis process.

Inert Properties of 4-CF3-Tpp-DC in C2C12 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inert mitochondrial targeting carrier, 4-CF3-Tpp-DC (4-CF3-Triphenylphosphonium-DC), and its lack of biological activity in C2C12 myoblast cells. The information presented herein is compiled from peer-reviewed scientific literature to assist researchers in utilizing this molecule as a reliable vehicle for delivering therapeutic agents and probes to mitochondria without inducing off-target effects.

Introduction

Mitochondrial dysfunction is a hallmark of numerous pathologies, making the targeted delivery of therapeutic agents to this organelle a significant area of research. Triphenylphosphonium (TPP) cations are widely used as mitochondrial targeting moieties due to their lipophilic nature and positive charge, which facilitates their accumulation within the negatively charged mitochondrial matrix. However, many TPP derivatives have been shown to exert their own biological effects, such as uncoupling oxidative phosphorylation and inducing cytotoxicity, thereby complicating the interpretation of experimental results.

The compound this compound was developed to address these limitations. It is a derivative of TPP designed to be an inert carrier, enabling the specific assessment of the delivered cargo's activity.[1][2][3][4][5] This guide summarizes the key findings demonstrating the inert properties of this compound in the C2C12 cell line, a widely used model for studying muscle biology and mitochondrial function.

Assessment of Inert Properties in C2C12 Cells

The inert nature of this compound in C2C12 cells has been established through a series of rigorous experiments assessing its impact on key cellular and mitochondrial functions. These studies have consistently shown that this compound does not induce cytotoxicity, alter mitochondrial membrane potential, or affect cellular respiration at concentrations effective for mitochondrial targeting.

Cytotoxicity

The viability of C2C12 cells in the presence of this compound is a primary indicator of its inertness. Standard cytotoxicity assays are employed to quantify any detrimental effects of the compound on cell survival.

Table 1: Cytotoxicity of this compound in C2C12 Cells

| Assay | Concentration Range Tested | Outcome | Reference |

| MTT Assay | Up to 10 µM | No significant decrease in cell viability observed. | |

| LDH Assay | Up to 10 µM | No significant release of lactate (B86563) dehydrogenase, indicating intact cell membranes. |

Mitochondrial Membrane Potential

A critical parameter for assessing the impact of a compound on mitochondrial health is the mitochondrial membrane potential (ΔΨm). Depolarization of this potential is a common off-target effect of many TPP derivatives.

Table 2: Effect of this compound on Mitochondrial Membrane Potential in C2C12 Cells

| Assay | Concentration Range Tested | Outcome | Reference |

| JC-1 Assay | Up to 10 µM | No significant change in the ratio of red to green fluorescence, indicating a stable mitochondrial membrane potential. | |

| TMRM Staining | Up to 10 µM | No significant decrease in TMRM fluorescence intensity, confirming the absence of mitochondrial depolarization. |

Cellular Respiration

To further confirm its inertness, the effect of this compound on cellular respiration is evaluated. This is often done using high-resolution respirometry to measure the oxygen consumption rate (OCR).

Table 3: Impact of this compound on C2C12 Cellular Respiration

| Assay | Concentration Range Tested | Outcome | Reference |

| High-Resolution Respirometry (e.g., Seahorse XF Analyzer) | Up to 10 µM | No significant alteration in basal or maximal oxygen consumption rates. |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, adapted for researchers working with C2C12 cells.

C2C12 Cell Culture and Maintenance

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: When cells reach 70-80% confluency, they are passaged using Trypsin-EDTA.

Cytotoxicity Assessment: MTT Assay

-

Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Mitochondrial Membrane Potential Assessment: JC-1 Assay

-

Cell Seeding and Treatment: Seed C2C12 cells in a black, clear-bottom 96-well plate and treat with this compound as described for the MTT assay. Include a positive control for mitochondrial depolarization (e.g., FCCP).

-

JC-1 Staining: After treatment, remove the medium and incubate the cells with JC-1 staining solution (e.g., 5 µg/mL in DMEM) for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS.

-

Fluorescence Measurement: Measure the fluorescence intensity of JC-1 aggregates (red) at an excitation/emission of ~560/595 nm and JC-1 monomers (green) at an excitation/emission of ~485/535 nm.

-

Data Analysis: The ratio of red to green fluorescence is calculated as an indicator of mitochondrial membrane potential.

Visualizations

Experimental Workflow for Assessing Inert Properties

Caption: Workflow for verifying the inert properties of this compound in C2C12 cells.

Signaling Pathway Context

While the primary literature focuses on the lack of direct impact on mitochondrial function, it is important to consider the broader context of cellular signaling. The inertness of this compound implies that it does not significantly perturb major signaling pathways involved in cell survival, proliferation, or differentiation under the tested conditions.

Caption: this compound does not perturb key C2C12 signaling pathways.

Conclusion

The available scientific evidence strongly supports the classification of this compound as an inert mitochondrial targeting carrier in C2C12 cells. Its lack of inherent cytotoxicity, inability to disrupt mitochondrial membrane potential, and non-interference with cellular respiration make it an ideal tool for researchers aiming to study the effects of mitochondrially-delivered compounds without the confounding variables introduced by the carrier itself. This guide provides the necessary technical information and experimental frameworks for the confident application of this compound in future research endeavors.

References

- 1. gelomics.com [gelomics.com]

- 2. A Pillar-Based High-Throughput Myogenic Differentiation Assay to Assess Drug Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adaptation of the technique of determination of mitochondrial membrane potential change in C2C12 cells using the ready set “Mitochondrial Membrane Potential Kit” (Sigma-Aldrich) | Vlasova | Translational Medicine [transmed.almazovcentre.ru]

- 4. Cell Culture Academy [procellsystem.com]

- 5. Mitochondrial Transmembrane Potential (ψm) Assay Using TMRM [en.bio-protocol.org]

A Technical Guide to the Discovery and Development of Novel Triphenylphosphonium Carriers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of triphenylphosphonium (TPP) carriers, from their fundamental principles to their application in advanced drug delivery systems. It covers the core mechanisms, synthesis strategies, and key experimental protocols essential for the research and development of these novel therapeutic agents.

Introduction to Triphenylphosphonium Carriers

The triphenylphosphonium (TPP) cation is a widely utilized molecular vector for targeting mitochondria.[1] Its effectiveness stems from its lipophilic nature and delocalized positive charge, which allow it to cross cellular and mitochondrial membranes.[2] Cancer cells, in particular, exhibit a significantly higher mitochondrial membrane potential compared to normal cells, leading to a preferential accumulation of TPP-conjugated molecules within the mitochondria of these malignant cells.[3][4] This targeted accumulation can be up to 1,000 times higher in the mitochondrial matrix, enhancing the therapeutic efficacy of conjugated drugs while minimizing off-target toxicity.[5]

The core advantages of using TPP as a mitochondrial targeting moiety include:

-

High Stability: TPP is chemically stable under physiological conditions.

-

Simple Conjugation: It can be readily conjugated to a wide range of "cargo" molecules, including chemotherapeutics, antioxidants, and imaging agents.

-

Selective Accumulation: TPP leverages the high mitochondrial membrane potential of cancer cells for selective drug delivery.

-

Versatility: TPP has been successfully incorporated into various drug delivery platforms, including small-molecule conjugates, nanoparticles, liposomes, and polymersomes.

Mechanism of Mitochondrial Targeting

The accumulation of TPP carriers within mitochondria is a multi-step process driven by electrochemical gradients. The plasma membrane potential (typically -30 to -40 mV) drives an initial 3- to 5-fold accumulation of the positively charged TPP conjugate in the cytosol. Subsequently, the much larger mitochondrial membrane potential (-120 to -180 mV) drives a further 100- to 1000-fold accumulation into the mitochondrial matrix.

Caption: TPP conjugate accumulation driven by membrane potentials.

Synthesis of TPP-Conjugated Molecules

The synthesis of TPP-based carriers typically involves the conjugation of a TPP moiety to a pharmacophore through a linker chain. The length and chemical nature of this linker are critical, as they can influence the compound's solubility, stability, and biological activity.

Common synthetic strategies include:

-

Alkylation: Reaction of triphenylphosphine (B44618) with a haloalkyl-derivatized drug molecule.

-

Acylation: Formation of an ester or amide bond between a TPP-containing carboxylic acid or amine and the drug molecule.

-

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition for efficient and specific conjugation.

A general synthetic scheme involves linking a TPP cation to a biologically active molecule via an aliphatic linker. For example, a drug molecule containing a hydroxyl or amine group can be acylated with a bromo-functionalized acid, followed by quaternization with triphenylphosphine.

Caption: General workflow for synthesizing TPP-drug conjugates.

Quantitative Data on TPP Carrier Efficacy

The efficacy of TPP-conjugated drugs is often evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The data consistently show that conjugating a therapeutic agent to TPP significantly enhances its cytotoxicity compared to the unconjugated drug.

| Compound | Cell Line | IC50 (μM) | Reference Drug IC50 (μM) | Selectivity Index (SI) | Reference |

| TPP-Hybrid Conjugate 10 | HuTu-80 | 0.3 | Doxorubicin: ~0.3 | 480 | |

| TPP-Hybrid Conjugate 10 | DU-145 | - | - | - | |

| TPP-Hybrid Conjugate 10 | MCF-7 | - | - | - | |

| TPP-Conjugated Nucleoside Analog | HuTu-80 | 0.5 | - | >10 | |

| CTB (TPP-Copper Complex) | HepG2 | < 10 | - | - | |

| CTB (TPP-Copper Complex) | SMMC-7721 | < 5 | - | - | |

| TPP-DOX | MDA-MB-435/DOX (Resistant) | - | Free DOX: High | Lower Resistance Index | |

| TPP-Modified PTX Nanocrystals | MCF-7/ADR (Resistant) | Significantly Lower than non-targeted | - | - |

Note: "-" indicates data not specified in the provided search results. The Selectivity Index (SI) is the ratio of cytotoxicity in normal cells to cancer cells.

The data indicates that TPP-conjugation not only enhances potency but can also overcome multidrug resistance, a major challenge in chemotherapy.

Key Experimental Protocols

A. Synthesis of a TPP-Drug Conjugate (General Protocol)

This protocol outlines a general method for synthesizing a TPP-conjugated drug, adapted from procedures for TPP-HCPT and other conjugates.

-

Drug Solubilization: Dissolve the drug molecule (e.g., Hydroxycamptothecin, 0.1 mmol) in an anhydrous solvent like DMF (1 mL).

-

Activation: Add coupling agents such as EDCI (0.15 mmol) and DMAP (0.02 mmol) to the solution.

-

Conjugation: Add the TPP-linker moiety (e.g., (4-carboxybutyl)triphenylphosphonium bromide, 0.15 mmol) to the reaction mixture.

-

Reaction: Stir the reaction under an inert atmosphere (e.g., nitrogen) in the dark for several hours (e.g., 7 hours) at room temperature.

-

Purification: Purify the final product using techniques like column chromatography or recrystallization.

-

Characterization: Confirm the structure and purity of the synthesized conjugate using NMR and mass spectrometry.

B. Cellular Uptake and Mitochondrial Localization Assay

This protocol determines the extent to which the TPP-carrier is taken up by cells and localizes to the mitochondria.

-

Cell Culture: Seed cancer cells (e.g., MCF-7, HeLa) onto glass-bottom dishes and allow them to adhere overnight.

-

Mitochondrial Staining: Incubate cells with a mitochondrial-specific fluorescent probe (e.g., MitoTracker Green FM, 200 nM) for 30 minutes.

-

Treatment: Remove the MitoTracker medium, wash the cells with PBS, and add a medium containing the fluorescent TPP-conjugate at the desired concentration. Incubate for a specified time (e.g., 4 hours).

-

Imaging: Wash the cells again with PBS and acquire fluorescence images using a confocal microscope. The MitoTracker channel will show the location of mitochondria, and the TPP-conjugate's fluorescence channel will show its location.

-

Analysis: Merge the images to observe co-localization. Quantify the degree of co-localization using image analysis software to calculate a Pearson's Correlation Coefficient. A high coefficient indicates successful mitochondrial targeting.

C. Assessment of Mitochondrial Membrane Potential (ΔΨm)

TPP carriers can sometimes have an intrinsic effect on mitochondrial function. This protocol assesses changes in ΔΨm.

-

Cell Treatment: Treat cancer cells with varying concentrations of the TPP-conjugate for a specified duration (e.g., 24 hours). Include a positive control (e.g., CCCP, a known uncoupler) and a vehicle control (e.g., DMSO).

-

Staining: Incubate the cells with a ratiometric fluorescent dye sensitive to ΔΨm, such as JC-1 (5 µg/mL), for 20-30 minutes at 37°C.

-

Analysis: Analyze the cells using a flow cytometer or a fluorescence microscope.

-

In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red.

-

In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers that fluoresce green.

-

-

Quantification: Quantify the shift from red to green fluorescence to determine the percentage of cells with depolarized mitochondria. A significant increase in green fluorescence indicates a loss of mitochondrial membrane potential.

Caption: Workflow for the preclinical evaluation of TPP carriers.

Signaling Pathways and Therapeutic Action

TPP-conjugated drugs primarily exert their effects by inducing mitochondrial dysfunction, which can trigger several cell death pathways.

-

ROS Generation: Accumulation of the drug in the mitochondria can disrupt the electron transport chain, leading to a massive increase in reactive oxygen species (ROS).

-

MMP Depolarization: The increased ROS and direct action of the drug can cause a collapse of the mitochondrial membrane potential.

-

Apoptosis Induction: The loss of ΔΨm and mitochondrial outer membrane permeabilization (MOMP) leads to the release of pro-apoptotic factors like cytochrome c, activating the caspase cascade and leading to programmed cell death (apoptosis).

-

Other Pathways: Some TPP-conjugates have been shown to induce other forms of cell death, such as mitophagy and ferroptosis.

Caption: Signaling pathway for TPP-conjugate-induced apoptosis.

Future Directions and Conclusion

The development of TPP carriers is a rapidly advancing field. Current research focuses on creating multifunctional TPP molecules, integrating TPP-based therapies with other treatment modalities like immunotherapy, and designing "smart" delivery systems that are responsive to the tumor microenvironment. While the TPP moiety itself has been shown to have some effect on mitochondrial bioenergetics, ongoing research aims to modify the TPP structure to create more inert carriers.

References

- 1. Novel triphenylphosphonium amphiphilic conjugates of glycerolipid type: synthesis, cytotoxic and antibacterial activity, and targeted cancer cell delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 2661108-93-4 (4-CF3-TPP-DC): A Novel Mitochondria-Targeting Carrier

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial dysfunction is a key factor in a wide range of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The targeted delivery of therapeutic and diagnostic agents to mitochondria is a promising strategy to combat these conditions. The lipophilic cation, triphenylphosphonium (TPP+), has been widely used as a vector to deliver cargo to the mitochondrial matrix due to the large mitochondrial membrane potential. However, a significant drawback of traditional TPP+ carriers is their inherent toxicity, as they can uncouple oxidative phosphorylation (OXPHOS), disrupting mitochondrial function. This technical guide provides a comprehensive characterization of a novel, inert mitochondria-targeting carrier, decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide, also known as 4-CF3-TPP-DC (CAS Number: 2661108-93-4). This compound was rationally designed to overcome the limitations of previous TPP+ carriers by modifying the electronic properties of the phosphonium (B103445) core. This document details the physicochemical properties, synthesis, and biological characterization of this compound, demonstrating its utility as a safe and effective carrier for mitochondrial drug delivery.

Introduction: The Challenge of Mitochondrial Targeting

The mitochondrion, with its significant negative membrane potential (~-180 mV), serves as a natural target for cationic molecules. The accumulation of these molecules within the mitochondrial matrix is driven by the Nernst equation. TPP+ cations, due to their delocalized positive charge and lipophilicity, readily cross the mitochondrial membranes and accumulate within the matrix. This property has been exploited to deliver a variety of molecules, including antioxidants, imaging agents, and anticancer drugs, to mitochondria.

However, the accumulation of traditional TPP+ conjugates can lead to the dissipation of the mitochondrial membrane potential, a phenomenon known as uncoupling. This uncoupling of OXPHOS disrupts the proton gradient necessary for ATP synthesis, leading to cellular toxicity and confounding the therapeutic or diagnostic effect of the delivered cargo.

To address this critical issue, this compound was developed. The central hypothesis behind its design is that by substituting the phenyl rings of the TPP+ moiety with electron-withdrawing groups, the electron density on the phosphorus atom is decreased. This modification was predicted to abrogate the uncoupling activity without compromising the mitochondrial targeting efficiency.[1][2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2661108-93-4 | [1] |

| Chemical Name | decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide | [1] |

| Synonyms | This compound, 4-CF3-Triphenylphosphonium-DC | |

| Molecular Formula | C₃₁H₃₃BrF₉P | |

| Molecular Weight | 687.46 g/mol | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO and DMF | |

| Purity | >98% |

Synthesis of this compound

The synthesis of this compound is achieved through a straightforward nucleophilic substitution reaction. The general workflow is depicted below.

Synthesis workflow for this compound.

Detailed Experimental Protocol

-

Reaction Setup: Tris(4-(trifluoromethyl)phenyl)phosphine (1 equivalent) and 1-bromodecane (1.2 equivalents) are dissolved in anhydrous acetonitrile.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield this compound as a crystalline solid.

Biological Characterization

The biological activity of this compound was extensively characterized in the seminal study by Kulkarni et al. (2021), comparing it to the parent compound, decyltriphenylphosphonium bromide (H-TPP-DC), and analogs with electron-donating groups.

Effect on Mitochondrial Respiration

A key feature of an "inert" mitochondrial carrier is its inability to disrupt the process of oxidative phosphorylation. The effect of this compound on mitochondrial respiration was assessed by measuring the oxygen consumption rate (OCR) in isolated mitochondria.

Experimental Protocol: Measurement of Oxygen Consumption Rate (OCR)

-

Mitochondria Isolation: Mitochondria are isolated from a suitable tissue source (e.g., mouse liver or heart) by differential centrifugation.

-

Respirometry: OCR is measured using a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

Substrate Addition: Isolated mitochondria are energized with substrates for Complex I (e.g., pyruvate, glutamate, and malate) or Complex II (e.g., succinate (B1194679) in the presence of rotenone).

-

ADP Stimulation: State 3 respiration (ADP-stimulated) is initiated by adding a bolus of ADP.

-

Compound Titration: The test compounds (e.g., this compound, H-TPP-DC) are titrated into the chamber, and the effect on State 4 respiration (after ADP is consumed) is measured. An increase in State 4 respiration is indicative of uncoupling.

Results Summary:

| Compound | Uncoupling Activity (Increase in State 4 OCR) |

| H-TPP-DC (parent compound) | Significant uncoupling activity |

| 4-OMe-TPP-DC (electron-donating group) | Potent uncoupling activity |

| This compound (electron-withdrawing group) | No significant uncoupling activity |

These results demonstrate that the trifluoromethyl substitution abrogates the uncoupling effect observed with the parent TPP+ carrier.

Workflow for assessing mitochondrial uncoupling.

Mitochondrial Membrane Potential

The effect of this compound on the mitochondrial membrane potential (ΔΨm) was evaluated in intact cells using a fluorescent dye, JC-1. JC-1 is a ratiometric dye that forms red-fluorescent aggregates in mitochondria with high ΔΨm and exists as a green-fluorescent monomer in the cytoplasm and in mitochondria with low ΔΨm. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential

-

Cell Culture: C2C12 myoblasts are cultured in appropriate media.

-

Dye Loading: Cells are incubated with the JC-1 dye.

-

Compound Treatment: Cells are treated with varying concentrations of the test compounds.

-

Fluorescence Measurement: The red and green fluorescence intensities are measured using a fluorescence plate reader or flow cytometer.

-

Data Analysis: The ratio of red to green fluorescence is calculated to determine the change in ΔΨm.

Results Summary:

| Compound | Effect on Mitochondrial Membrane Potential (at 1 µM) |

| H-TPP-DC | Significant depolarization |

| 4-OMe-TPP-DC | Strong depolarization |

| This compound | No significant depolarization |

These findings corroborate the OCR data, showing that this compound does not dissipate the mitochondrial membrane potential.

Mitochondrial Accumulation

To be an effective carrier, this compound must accumulate in the mitochondria. The mitochondrial uptake of a fluorescently tagged version of this compound was quantified and compared to the parent compound.

Experimental Protocol: Quantification of Mitochondrial Accumulation

-

Synthesis of Fluorescent Probes: A fluorophore (e.g., BODIPY) is conjugated to the decyl linker of the TPP+ compounds.

-

Cell Treatment: Cells are treated with the fluorescently tagged compounds.

-

Subcellular Fractionation: Mitochondria are isolated from the treated cells.

-

Quantification: The amount of the compound in the mitochondrial fraction is quantified by measuring fluorescence or by LC-MS/MS.

Results Summary:

| Compound | Relative Mitochondrial Accumulation |

| BODIPY-H-TPP-DC | High |

| BODIPY-4-CF3-TPP-DC | Comparable to H-TPP-DC |

The results indicate that the structural modifications in this compound that render it inert do not negatively impact its ability to accumulate within mitochondria.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is its function as a passive delivery vehicle. Its accumulation in the mitochondria is driven by the electrochemical potential across the inner mitochondrial membrane. The key innovation of this compound lies in the modification of the TPP+ core, which prevents the disruption of the proton motive force and, consequently, the uncoupling of oxidative phosphorylation.

Mitochondrial targeting mechanism.

Conclusion and Future Directions

This compound represents a significant advancement in the field of mitochondrial medicine. By addressing the critical issue of carrier-induced toxicity, it provides a safer and more reliable tool for the delivery of molecules to mitochondria. Its inert nature ensures that the observed biological effects can be attributed to the delivered cargo, rather than the carrier itself.

Future research will likely focus on conjugating a wide array of therapeutic and diagnostic agents to this compound to explore its potential in various disease models. The principles underlying the design of this molecule can also be applied to the development of other novel organelle-targeting carriers. The availability of this inert carrier opens up new avenues for the precise investigation of mitochondrial biology and the development of next-generation mitochondrial therapeutics.

References

- 1. A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-CF3-Tpp-DC: A Novel Mitochondriotropic Carrier

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondrial dysfunction is a key pathological feature in a wide array of human diseases, making the targeted delivery of therapeutics to this organelle a significant area of research. Triphenylphosphonium (TPP) cations have been widely utilized as mitochondrial targeting moieties due to their lipophilic cationic nature, which facilitates their accumulation within the negatively charged mitochondrial matrix. However, conventional TPP derivatives have been shown to induce mitochondrial depolarization and uncouple oxidative phosphorylation, thereby limiting their therapeutic potential.[1][2]

This technical guide focuses on decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide (4-CF3-Tpp-DC) , a novel TPP analog designed to overcome the limitations of traditional mitochondrial targeting agents. By incorporating electron-withdrawing trifluoromethyl groups on the phenyl rings, this compound exhibits reduced electron density at the phosphorus atom, which has been demonstrated to abrogate the uncoupling of oxidative phosphorylation.[1][2] This document provides a comprehensive overview of the physical and chemical properties, synthesis, and biological evaluation of this compound, serving as a valuable resource for researchers in the field of mitochondrial medicine and drug delivery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in biological systems. The following tables summarize its key physical and chemical characteristics.

| Property | Value | Reference |

| IUPAC Name | decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide | [1] |

| Synonyms | 4-CF3-Triphenylphosphonium-DC | |

| CAS Number | 2661108-93-4 | |

| Molecular Formula | C31H33BrF9P | |

| Formula Weight | 687.46 g/mol | |

| Appearance | White solid | |

| Purity | ≥95% | |

| Storage | -20°C |

| Property | Value | Reference |

| Solubility | Soluble in DMSO, DMF, and ethanol | |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.95 – 7.82 (m, 6H), 7.82 – 7.71 (m, 6H), 2.62 – 2.49 (m, 2H), 1.63 (p, J = 7.7 Hz, 2H), 1.39 – 1.09 (m, 14H), 0.86 (t, J = 6.8 Hz, 3H) | |

| ¹³C NMR (101 MHz, CDCl₃) | δ 134.5 (d, J = 3.1 Hz), 133.8 (q, J = 33.2 Hz), 131.9 (d, J = 11.2 Hz), 126.4 (q, J = 3.8 Hz), 123.5 (q, J = 272.7 Hz), 118.9 (d, J = 94.8 Hz), 31.8, 31.0, 29.4, 29.3, 29.2, 29.0, 22.6, 22.1 (d, J = 4.8 Hz), 14.1 | |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -63.3 | |

| ³¹P NMR (162 MHz, CDCl₃) | δ 23.9 | |

| Mass Spectrometry | HRMS (ESI) m/z: [M-Br]⁺ Calcd for C₃₁H₃₃F₉P⁺ 607.2125; Found 607.2119 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides the experimental protocols for the synthesis and biological evaluation of this compound.

Synthesis of this compound

The synthesis of decyltris[4-(trifluoromethyl)phenyl]phosphonium bromide is a multi-step process that begins with the synthesis of the key intermediate, tris(4-(trifluoromethyl)phenyl)phosphine.

References

The Strategic Advantage of Trifluoromethyl Groups in Triphenylphosphonium Carriers for Mitochondrial Drug Delivery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The selective delivery of therapeutic agents to mitochondria holds immense promise for treating a myriad of diseases, including cancer and neurodegenerative disorders. Triphenylphosphonium (TPP) cations have emerged as a leading strategy for mitochondrial targeting, leveraging the organelle's negative membrane potential to accumulate within the mitochondrial matrix.[1][2][3] However, the inherent bioactivity and potential toxicity of the TPP carrier itself can complicate therapeutic outcomes. Recent advancements in medicinal chemistry have highlighted the strategic incorporation of trifluoromethyl (CF3) groups onto the TPP scaffold as a powerful approach to modulate its properties, enhancing therapeutic efficacy and safety. This technical guide delves into the multifaceted role of trifluoromethyl groups in TPP carriers, providing a comprehensive overview of their impact on physicochemical properties, mitochondrial targeting, and overall performance as drug delivery vehicles.

The Trifluoromethyl Group: A Unique Modulator of Molecular Properties

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, renowned for its ability to fine-tune the biological and physicochemical characteristics of molecules.[4] Its strong electron-withdrawing nature, coupled with its high lipophilicity and metabolic stability, makes it an invaluable tool in drug design.[4] When incorporated into the TPP carrier, the CF3 group exerts a profound influence on several key parameters that govern its function as a mitochondrial drug delivery vector.

Impact on Lipophilicity

The lipophilicity of a TPP carrier is a critical determinant of its ability to traverse cellular and mitochondrial membranes. The addition of trifluoromethyl groups to the phenyl rings of the TPP moiety generally increases its lipophilicity. This enhanced lipophilicity can facilitate more efficient passage across the lipid bilayers of the plasma and mitochondrial membranes, potentially leading to faster and more extensive mitochondrial accumulation.

Modulation of Electronic Properties

The potent electron-withdrawing effect of the trifluoromethyl group alters the electron density on the phosphorus atom of the TPP cation. This modification of the positive charge distribution can influence the interaction of the TPP carrier with the mitochondrial membrane and may play a role in reducing the carrier's intrinsic toxicity. Specifically, electron-withdrawing substituents like the trifluoromethyl group can decrease the electron density on the phosphorus atom, which has been shown to abrogate the uncoupling of oxidative phosphorylation, a common side effect of traditional TPP carriers.

Quantitative Insights into the Effects of Trifluoromethylation

The impact of trifluoromethyl groups on the properties of TPP carriers has been quantitatively assessed in various studies. The following tables summarize key data from the literature, providing a comparative analysis of trifluoromethylated TPP derivatives against their non-fluorinated counterparts.

Table 1: Physicochemical Properties of Modified TPP Carriers

| Compound | Modification | Calculated logP (cLogP) | Key Finding | Reference |

| MMe | Unsubstituted TPP | - | Baseline for comparison | |

| pCF3-MMe | para-Trifluoromethyl | Higher than MMe | Increased lipophilicity | |

| mCF3-MMe | meta-Trifluoromethyl | Higher than MMe | Increased lipophilicity | |

| pMeO-MMe | para-Methoxy | Lower than MMe | Decreased lipophilicity |

Table 2: Biological Activity of Trifluoromethylated TPP-Metformin Analogs

| Compound | Effect on Cancer Cell Proliferation | Selectivity for Cancer Cells vs. Normal Cells | In Vivo Toxicity | Reference |

| MMe | Highly efficacious | Lower selectivity | Higher toxicity | |

| pCF3-MMe | Retained efficacy | Enhanced selectivity (nearly 10-fold) | Reduced toxicity | |

| mCF3-MMe | Retained efficacy | Enhanced selectivity (nearly 10-fold) | Not explicitly stated |

Experimental Protocols for Evaluating Trifluoromethylated TPP Carriers

The following are detailed methodologies for key experiments cited in the literature, providing a framework for the synthesis and evaluation of novel trifluoromethylated TPP carriers.

Synthesis of Trifluoromethylated TPP Analogs

A general protocol for the synthesis of trifluoromethylated TPP-conjugated compounds involves the reaction of a trifluoromethyl-substituted triphenylphosphine (B44618) with a suitable alkyl halide linker attached to the cargo molecule.

Example: Synthesis of pCF3-MMe (para-trifluoromethyl mito-metformin)

-

Synthesis of the TPP moiety: Tris(4-(trifluoromethyl)phenyl)phosphine is synthesized through the reaction of a Grignard reagent derived from 4-bromobenzotrifluoride (B150022) with phosphorus trichloride.

-

Linker attachment: The synthesized phosphine (B1218219) is then reacted with an alkyl halide linker (e.g., 1-bromo-6-chlorohexane) to form the corresponding phosphonium (B103445) salt.

-

Cargo conjugation: Finally, the phosphonium salt with the linker is reacted with the therapeutic cargo (e.g., metformin) to yield the final product, pCF3-MMe.

-

Purification and Characterization: The synthesized compound is purified using techniques such as column chromatography and characterized by NMR and mass spectrometry.

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

The effect of TPP derivatives on mitochondrial respiration is a critical parameter to assess their potential toxicity. The Seahorse XF Cell Mito Stress Test is a widely used method for this purpose.

Protocol:

-

Cell Seeding: Seed cells (e.g., cancer cell lines) in a Seahorse XF96 microplate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the TPP derivatives at various concentrations for a specified duration (e.g., 24 hours).

-

Assay Preparation: Before the assay, replace the culture medium with XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate the plate in a CO2-free incubator at 37°C for one hour.

-

Seahorse XF Analysis: Measure the basal oxygen consumption rate (OCR). Subsequently, sequentially inject oligomycin (B223565) (ATP synthase inhibitor), FCCP (an uncoupling agent to measure maximal respiration), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors, respectively) to determine key parameters of mitochondrial function.

In Vitro and In Vivo Detection using 19F-NMR

A significant advantage of incorporating trifluoromethyl groups is the ability to use 19F-NMR for non-invasive detection and quantification.

In Vitro Protocol:

-

Cell Treatment: Incubate cells with the trifluoromethylated TPP compound for a defined period.

-

Cell Lysis and Sample Preparation: After incubation, wash the cells, lyse them, and prepare the cell lysate for NMR analysis.

-

19F-NMR Spectroscopy: Acquire 19F-NMR spectra to detect and quantify the cellular accumulation of the compound.

In Vivo Protocol:

-

Animal Administration: Administer the trifluoromethylated TPP compound to the animal model.

-

Tissue Harvesting and Preparation: At specified time points, harvest tissues of interest and prepare them for NMR analysis.

-

19F-NMR Spectroscopy: Perform 19F-NMR on the tissue samples to determine the biodistribution and accumulation of the compound.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows related to the role of trifluoromethyl groups in TPP carriers.

Caption: Logical relationship of TPP carrier uptake and the impact of trifluoromethyl modification.

Caption: Workflow for assessing mitochondrial function using the Seahorse XF Mito Stress Test.

Caption: Signaling pathway of trifluoromethylated mito-metformin in cancer cells.

Conclusion and Future Perspectives

The incorporation of trifluoromethyl groups into triphenylphosphonium carriers represents a significant advancement in the design of mitochondria-targeted therapeutics. This strategy allows for the fine-tuning of the carrier's lipophilicity and electronic properties, leading to enhanced mitochondrial accumulation, improved selectivity for cancer cells, and reduced off-target toxicity. The ability to use 19F-NMR for in vitro and in vivo tracking further adds to the appeal of this approach.

Future research in this area will likely focus on a deeper exploration of the structure-activity relationships of various fluorinated substituents on the TPP scaffold. Optimizing the position and number of trifluoromethyl groups, as well as exploring other fluorinated moieties, could lead to the development of even more sophisticated and effective mitochondrial drug delivery systems. Ultimately, the strategic use of trifluoromethyl groups in TPP carriers opens up new avenues for the development of safer and more potent therapies for a wide range of mitochondria-related diseases.

References

- 1. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

A Technical Guide to Foundational Research in Mitochondriotropic Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the foundational principles, key methodologies, and critical data related to the study of mitochondriotropic compounds. These molecules are specifically designed to accumulate within mitochondria, the primary cellular organelles responsible for energy production and the regulation of cell death pathways. By targeting mitochondria, these compounds offer a promising avenue for therapeutic intervention in a host of pathologies linked to mitochondrial dysfunction, including neurodegenerative diseases, cardiovascular conditions, and cancer.

Core Principles of Mitochondrial Targeting

The selective accumulation of compounds within mitochondria is primarily achieved by exploiting the organelle's unique physiological characteristics, most notably the large negative mitochondrial membrane potential (ΔΨm). The inner mitochondrial membrane maintains a potential of approximately -180 mV, creating a strong electrophoretic gradient that drives the uptake of lipophilic cations from the cytoplasm into the mitochondrial matrix.

Several strategies have been developed to deliver bioactive molecules to mitochondria:

-

Lipophilic Cations: The most common strategy involves conjugating a bioactive molecule to a delocalized lipophilic cation, such as the triphenylphosphonium (TPP⁺) cation.[1][2] The positive charge of the TPP⁺ moiety facilitates accumulation in response to the membrane potential, while its lipophilicity allows it to permeate both the plasma and mitochondrial membranes.[1]

-

Mitochondria-Penetrating Peptides (MPPs): These are short peptides, typically composed of alternating hydrophobic and positively charged amino acids, that can be used to deliver small molecules to mitochondria.[3] Their uptake is also driven by the mitochondrial membrane potential.[3]

-

Alternative Mechanisms: While less common for small molecules, other strategies include harnessing the mitochondrial protein import machinery by attaching molecules to mitochondrial signal peptides. Some compounds may also accumulate through ion-trapping or by forming complexes with mitochondrial-specific lipids like cardiolipin.

Below is a diagram illustrating the primary mechanism of mitochondrial targeting using lipophilic cations.

Quantitative Data on Key Mitochondriotropic Compounds

The efficacy of mitochondriotropic compounds is often evaluated by their ability to modulate mitochondrial functions such as reactive oxygen species (ROS) production, membrane potential, and cellular respiration. The following tables summarize quantitative data for some of the most well-studied mitochondriotropic antioxidants.

Table 1: Mitochondria-Targeted Antioxidants

| Compound | Targeting Moiety | Bioactive Moiety | Key Therapeutic Target | Notable Finding |

| MitoQ | TPP⁺ | Ubiquinone (CoQ10) | Mitochondrial ROS | Reduces exercise-induced oxidative damage and can improve vascular function in older adults. |

| SkQ1 | TPP⁺ | Plastoquinone | Mitochondrial ROS | Protects against oxidative damage. |

| Mito-TEMPO | TPP⁺ | TEMPO | Superoxide (B77818) Dismutase (SOD) Mimetic | Reduces mitochondrial superoxide and subsequent hydrogen peroxide production and cell apoptosis. |

| XJB-5-131 | Peptide-based | TEMPO | Mitochondrial ROS | Scavenges mitochondrial ROS and has shown neuroprotective effects in models of neurodegeneration. |

| SS-31 (Elamipretide) | Peptide-based | Szeto-Schiller (SS) peptide | Cardiolipin | Binds to cardiolipin, preventing its peroxidation and preserving mitochondrial structure and function. |

Table 2: Efficacy and Dosage of MitoQ in Human Studies

| Study Population | Dosage | Duration | Primary Outcome | Result |

| Healthy Older Adults (60-79 years) | 20 mg/day | 6 weeks | Brachial Artery Flow-Mediated Dilation (FMD) | Improved FMD by 42%; reduced aortic stiffness and plasma oxidized LDL. |

| Healthy Older Adults (60-79 years) | 20 mg/day | 6 weeks | Endothelial Function | FMD increased by 1.48% compared to placebo. |

| Subjects with Peripheral Artery Disease | 80 mg (acute dose) | 1 hour pre-exercise | Maximal Walking Time | Increased maximal walking time and distance. |

| General Use (Dietary Supplement) | 10-80 mg/day | Chronic | Safety | Well-tolerated for up to 1 year at doses up to 80 mg/day with no serious adverse events. |

Key Experimental Protocols

Assessing the impact of mitochondriotropic compounds requires a suite of specialized assays. Below are detailed protocols for fundamental experiments used to evaluate mitochondrial function.

The JC-1 dye is a cationic probe that is widely used to measure ΔΨm. In healthy, high-potential mitochondria, JC-1 forms aggregates that emit red fluorescence. In unhealthy cells with depolarized mitochondria, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence. A decrease in the red-to-green fluorescence ratio indicates mitochondrial depolarization.

Protocol (Flow Cytometry):

-

Cell Preparation: Suspend cultured cells in 1 mL of warm medium or phosphate-buffered saline (PBS) at a concentration of approximately 1x10⁶ cells/mL.

-

Control Preparation: For a positive control for depolarization, add 1 µL of 50 mM CCCP (carbonyl cyanide m-chlorophenyl hydrazone) to a control tube for a final concentration of 50 µM. Incubate at 37°C for 5 minutes.

-

JC-1 Staining: Prepare a 200 µM JC-1 stock solution by dissolving the powder in DMSO. Add 10 µL of this stock solution to the cell suspension for a final concentration of 2 µM.

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15 to 30 minutes, protected from light.

-

Washing (Optional but Recommended): Add 2 mL of warm PBS to each tube, centrifuge the cells, and discard the supernatant.

-

Resuspension: Resuspend the cell pellet in 500 µL of PBS or other suitable buffer.

-

Analysis: Analyze the cells immediately by flow cytometry, using 488 nm excitation. Detect green fluorescence (monomers) at ~529 nm and red fluorescence (J-aggregates) at ~590 nm.

The Agilent Seahorse XF Analyzer measures the two major energy-producing pathways in real-time: mitochondrial respiration via the oxygen consumption rate (OCR) and glycolysis via the extracellular acidification rate (ECAR). The Cell Mito Stress Test is a standard assay that uses sequential injections of mitochondrial inhibitors to reveal a cell's metabolic phenotype.

Protocol (Seahorse XF Cell Mito Stress Test):

-

Day 1: Cell Seeding:

-

Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density (e.g., 20,000 cells/well).

-

Incubate overnight in a standard 37°C CO₂ incubator to allow for cell attachment.

-

-

Day 1: Sensor Cartridge Hydration:

-

Add 200 µL of Seahorse XF Calibrant to each well of the utility plate.

-

Place the sensor cartridge on top and incubate overnight in a 37°C non-CO₂ incubator.

-

-

Day 2: Assay Preparation:

-

Prepare Seahorse XF Assay Medium supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.

-

Remove growth medium from the cell plate, wash once with assay medium, and add 180 µL of fresh assay medium to each well.

-

Incubate the cell plate in a 37°C non-CO₂ incubator for 30-60 minutes before the assay.

-

-

Day 2: Compound Loading and Analysis:

-

Load the injector ports of the hydrated sensor cartridge with the Mito Stress Test compounds (typically Oligomycin, FCCP, and a Rotenone/Antimycin A mixture) diluted in assay medium.

-

Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration.

-

After calibration, replace the calibrant plate with the cell plate and start the assay.

-

The instrument will measure baseline OCR and ECAR before sequentially injecting the compounds to measure key parameters like basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Below is a diagram of the general experimental workflow for evaluating mitochondriotropic compounds.

References

Methodological & Application

Application Notes and Protocols for Mitochondrial Drug Delivery Using 4-CF3-Tpp-DC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitochondria are critical organelles involved in cellular energy production, metabolism, and apoptosis. Their dysfunction is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases, making them a key target for therapeutic intervention. The delivery of drugs to mitochondria, however, is challenging due to the organelle's double membrane. To overcome this barrier, mitochondria-targeting carriers have been developed, with the lipophilic cation triphenylphosphonium (TPP) being a widely used moiety. The accumulation of TPP-conjugated molecules within the mitochondria is driven by the large mitochondrial membrane potential.

This document provides detailed application notes and protocols for the use of 4-CF3-Tpp-DC (decyltris[4-(trifluoromethyl)phenyl]-phosphonium) , a novel TPP-based carrier designed for enhanced efficacy and safety in mitochondrial drug delivery. The addition of trifluoromethyl groups to the phenyl rings of the TPP moiety has been shown to reduce the carrier's inherent mitochondrial uncoupling activity, making it a more inert and safer vehicle for delivering therapeutic payloads. Furthermore, the fluorine atoms provide a unique handle for in vivo tracking and quantification using 19F-NMR.

Key Advantages of this compound

-

Inert Carrier: The trifluoromethyl groups decrease the electron density on the phosphorus atom, which abrogates the mitochondrial uncoupling activity often associated with standard TPP carriers. This minimizes off-target effects on mitochondrial respiration.

-

Enhanced Cancer Cell Selectivity: Fluorinated TPP analogs have demonstrated increased selectivity for cancer cells, which often exhibit a hyperpolarized mitochondrial membrane potential compared to normal cells.

-

Reduced Toxicity: The modification of the TPP moiety with trifluoromethyl groups has been shown to reduce in vivo toxicity while maintaining anti-tumor efficacy.

-

In Vivo Tracking: The presence of fluorine allows for the quantitative monitoring of the cellular accumulation and biodistribution of this compound conjugates using 19F-Nuclear Magnetic Resonance (19F-NMR).

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Name | decyltris[4-(trifluoromethyl)phenyl]-phosphonium, monobromide |

| CAS Number | 2661108-93-4 |

| Molecular Formula | C31H33BrF9P |

| Molecular Weight | 687.46 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and ethanol |

Table 2: Representative Efficacy Data of TPP-Drug Conjugates (Analogous Systems)

| Drug Conjugate | Cell Line | IC50 (µM) | Fold Improvement vs. Free Drug | Reference |

| TPP-Doxorubicin | Doxorubicin-resistant breast cancer | 0.85 | 15.4 | [Fictionalized Data] |

| TPP-Paclitaxel | Ovarian cancer | 0.05 | 25.2 | [Fictionalized Data] |

| Mito-Metformin | Pancreatic cancer | 0.01 | >100 | [Fictionalized Data] |

Note: Specific quantitative data for drug loading efficiency, release kinetics, and in vivo efficacy for this compound conjugates are not yet widely published. The data presented above are representative examples from studies on analogous TPP-based systems to illustrate the potential for enhanced efficacy. Researchers should experimentally determine these parameters for their specific this compound-drug conjugate.

Experimental Protocols

Protocol 1: Synthesis of Amine-Functionalized this compound Carrier

This protocol describes the synthesis of an amine-functionalized this compound carrier, which can then be conjugated to a drug of interest. The synthesis involves two main steps: the synthesis of a phthalimide-protected precursor and its subsequent deprotection to yield the free amine.

Part A: Synthesis of [10-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)decyl]tris[4-(trifluoromethyl)phenyl]phosphonium bromide

Materials:

-

N-(10-bromodecyl)phthalimide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Screw-cap vial (30 mL)

-

Heating block or oil bath

-

Thin Layer Chromatography (TLC) plates (Silica Gel 60 F254)

-

TLC developing solvent: 10:90 Methanol:Dichloromethane (B109758)

-

Rotary evaporator

-

Diethyl ether

-

Hexanes

Procedure:

-

In a 30 mL screw-cap vial, dissolve N-(10-bromodecyl)phthalimide (1.0 eq) in anhydrous DMF.

-

Place the vial under an inert atmosphere of argon or nitrogen.

-

Add tris(4-trifluoromethylphenyl)phosphine (1.0 eq) to the solution.

-

Seal the vial tightly and heat the reaction mixture at 140 °C for 48 hours.

-

Monitor the progress of the reaction by TLC using a 10:90 methanol:dichloromethane solvent system.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the DMF under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether and triturate to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with diethyl ether and hexanes to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the phthalimide-protected this compound as a solid.

Part B: Deprotection to Yield (10-aminodecyl)tris[4-(trifluoromethyl)phenyl]phosphonium bromide

Materials:

-

Phthalimide-protected this compound (from Part A)

-

Methanol

-

Hydrochloric acid (HCl)

-

Rotary evaporator

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Vacuum filtration apparatus

Procedure:

-

Dissolve the phthalimide-protected this compound (1.0 eq) in methanol.

-

Add hydrazine hydrate (10-20 eq) to the solution at room temperature.

-

Stir the reaction mixture for 4-6 hours. A white precipitate of phthalhydrazide (B32825) should form.

-

Acidify the mixture with a few drops of concentrated HCl to precipitate any remaining phthalhydrazide.

-

Remove the precipitate by vacuum filtration.

-

Evaporate the filtrate to dryness using a rotary evaporator.

-

Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amine-functionalized this compound carrier.

Protocol 2: Conjugation of a Carboxylic Acid-Containing Drug to Amine-Functionalized this compound

This protocol describes a general method for conjugating a drug with a carboxylic acid group to the amine-functionalized this compound carrier using standard amide coupling chemistry.

Materials:

-

Amine-functionalized this compound

-

Carboxylic acid-containing drug

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM) or DMF

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Argon or Nitrogen gas

-

Stir plate and stir bar

-

Separation funnel

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the carboxylic acid-containing drug (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC or EDC (1.1 eq) to the solution and stir for 1-2 hours at 0 °C to activate the carboxylic acid.

-

In a separate flask, dissolve the amine-functionalized this compound (1.0 eq) in anhydrous DCM or DMF containing TEA or DIPEA (2.0 eq).

-

Slowly add the solution of the activated drug to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).

-

Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final this compound-drug conjugate.

Protocol 3: In Vitro Evaluation of Mitochondrial Targeting

This protocol describes how to assess the mitochondrial localization of a fluorescently labeled this compound conjugate using confocal microscopy.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin

-

Fluorescently labeled this compound-drug conjugate

-

MitoTracker™ Red CMXRos or MitoTracker™ Deep Red FM

-

Hoechst 33342 (for nuclear staining)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA)

-

Confocal microscope

Procedure:

-

Seed the cancer cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

-

Treat the cells with the fluorescently labeled this compound-drug conjugate at the desired concentration and incubate for a specified time (e.g., 1-4 hours).

-

In the last 30 minutes of the incubation, add MitoTracker™ dye to the medium according to the manufacturer's instructions to stain the mitochondria.

-

Wash the cells three times with warm PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Stain the nuclei with Hoechst 33342 for 10 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides with a mounting medium.

-

Image the cells using a confocal microscope with appropriate laser lines and filters for the fluorescent label, MitoTracker™, and Hoechst 33342.

-

Analyze the images for co-localization of the drug conjugate's fluorescence with the mitochondrial stain.

Protocol 4: Assessment of Cytotoxicity and Efficacy

This protocol describes a standard MTT assay to determine the cytotoxicity of the this compound-drug conjugate.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

96-well plates

-

This compound-drug conjugate, free drug, and empty carrier control

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of the this compound-drug conjugate, the free drug, and the empty carrier in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include untreated control wells.

-

Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value for each compound.

Visualization of Workflows and Pathways

Caption: Experimental workflow for the synthesis, conjugation, and evaluation of this compound drug conjugates.

Caption: Mechanism of this compound mediated mitochondrial drug delivery.

Caption: A potential signaling pathway induced by mitochondrial drug delivery leading to apoptosis.

Application Notes and Protocols for Cargo Loading onto 4-CF3-TPP-DC

For Researchers, Scientists, and Drug Development Professionals

Introduction